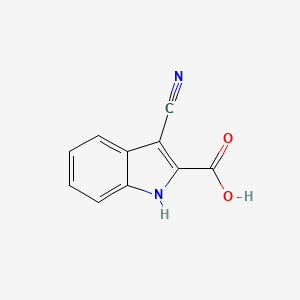![molecular formula C15H15NO3 B2460534 2-{[(2-ヒドロキシ-5-メチルフェニル)メチル]アミノ}安息香酸 CAS No. 92841-28-6](/img/structure/B2460534.png)
2-{[(2-ヒドロキシ-5-メチルフェニル)メチル]アミノ}安息香酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(2-Hydroxy-5-methylphenyl)methyl]amino}benzoic acid is an organic compound with a complex structure that includes both aromatic and carboxylic acid functional groups
科学的研究の応用
2-{[(2-Hydroxy-5-methylphenyl)methyl]amino}benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
作用機序
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing biochemical pathways .
Mode of Action
It’s known that the compound’s hydroxy and amino groups could potentially form hydrogen bonds with its targets, leading to changes in their activity . The benzoic acid moiety might also play a role in the interaction with its targets .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, including metabolic and signaling pathways .
Pharmacokinetics
The compound’s molecular weight (25728 g/mol ) suggests that it could potentially be absorbed in the body. The presence of both hydrophilic (amino and hydroxy groups) and lipophilic (benzene rings) parts in the molecule might influence its distribution and metabolism .
Result of Action
Based on its structure, it could potentially influence cellular processes by interacting with various enzymes and receptors .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s stability might be affected by exposure to light or high temperatures .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Hydroxy-5-methylphenyl)methyl]amino}benzoic acid typically involves a multi-step process. One common method starts with the preparation of 2-hydroxy-5-methylbenzylamine, which is then reacted with 2-carboxybenzaldehyde under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-{[(2-Hydroxy-5-methylphenyl)methyl]amino}benzoic acid may involve more efficient and scalable methods. These could include continuous flow reactors and the use of automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more common in industrial production.
化学反応の分析
Types of Reactions
2-{[(2-Hydroxy-5-methylphenyl)methyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 2-{[(2-Formyl-5-methylphenyl)methyl]amino}benzoic acid, while reduction of the carboxylic acid group may produce 2-{[(2-Hydroxy-5-methylphenyl)methyl]amino}benzyl alcohol.
類似化合物との比較
Similar Compounds
2-Hydroxy-5-methylbenzoic acid: Similar in structure but lacks the amino group.
2-{[(2-Hydroxyphenyl)methyl]amino}benzoic acid: Similar but without the methyl group on the aromatic ring.
2-{[(2-Hydroxy-5-methylphenyl)methyl]amino}benzyl alcohol: Similar but with an alcohol group instead of a carboxylic acid.
Uniqueness
2-{[(2-Hydroxy-5-methylphenyl)methyl]amino}benzoic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which allows it to participate in a wide range of chemical reactions. Its structure also provides specific binding properties that can be exploited in various scientific and industrial applications.
特性
IUPAC Name |
2-[(2-hydroxy-5-methylphenyl)methylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-6-7-14(17)11(8-10)9-16-13-5-3-2-4-12(13)15(18)19/h2-8,16-17H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPFWTFAPOLYSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CNC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,1,1-Trifluoro-3-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]propan-2-ol](/img/structure/B2460451.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]methyl]thiophene-3-carboxylic acid](/img/structure/B2460452.png)
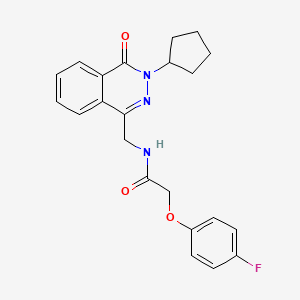
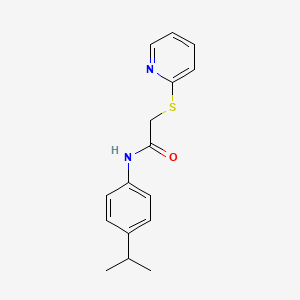
![Methyl 4-[(4,5-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2460459.png)
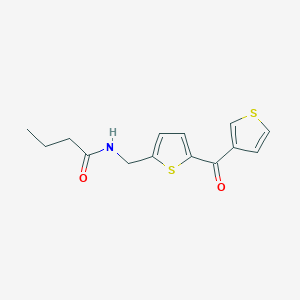
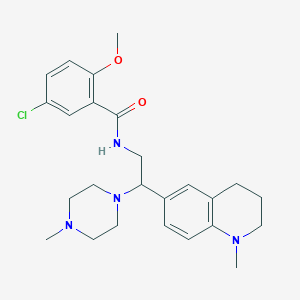
![N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide](/img/structure/B2460464.png)
![2-(naphthalen-1-ylmethyl)-1-undecyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2460469.png)
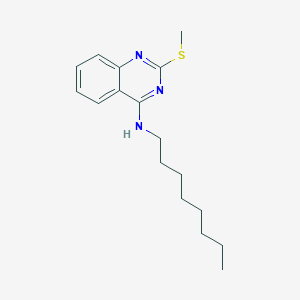
![N-(3-{[(furan-2-yl)methyl]amino}quinoxalin-2-yl)-4-methylbenzene-1-sulfonamide](/img/structure/B2460471.png)
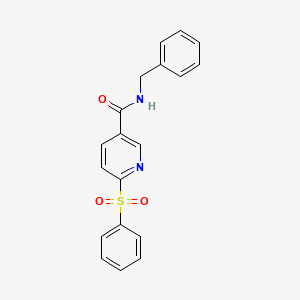
![(3E)-3-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one](/img/structure/B2460473.png)
